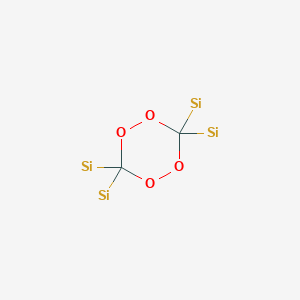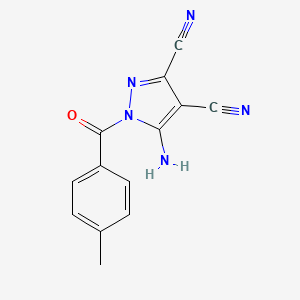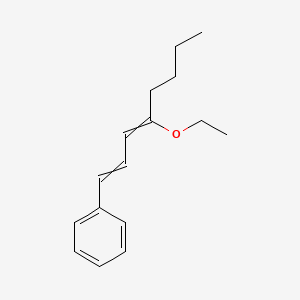
(4-Ethoxyocta-1,3-dien-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxyocta-1,3-dien-1-yl)benzene is an organic compound characterized by the presence of an ethoxy group attached to an octadiene chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyocta-1,3-dien-1-yl)benzene can be achieved through several methods. One common approach involves the Heck reaction, where olefins and β-bromostyrenes are coupled in the presence of a palladium catalyst . This method allows for the formation of 1,4-conjugated dienes with good yield and selectivity. Another method involves the Suzuki–Miyaura reaction between vinyl boric acid and vinyl bromides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Heck or Suzuki–Miyaura reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxyocta-1,3-dien-1-yl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the diene moiety into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction typically produces alkanes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.
Scientific Research Applications
(4-Ethoxyocta-1,3-dien-1-yl)benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals, including dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of (4-Ethoxyocta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield substituted benzene derivatives . The specific pathways and targets depend on the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(Z)-(2-bromobuta-1,3-dien-1-yl)benzene: Similar in structure but with a bromine substituent.
3,4-bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one: A related compound used in dendrimer synthesis.
Uniqueness
(4-Ethoxyocta-1,3-dien-1-yl)benzene is unique due to its ethoxy group and octadiene chain, which confer distinct chemical properties and reactivity
Properties
CAS No. |
920974-95-4 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
4-ethoxyocta-1,3-dienylbenzene |
InChI |
InChI=1S/C16H22O/c1-3-5-13-16(17-4-2)14-9-12-15-10-7-6-8-11-15/h6-12,14H,3-5,13H2,1-2H3 |
InChI Key |
COBPMMLEDNOEAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC=CC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




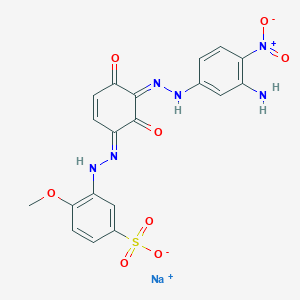
![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
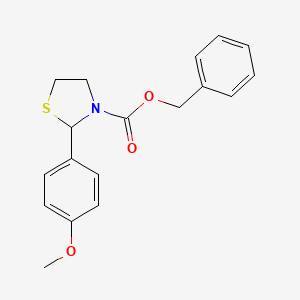
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
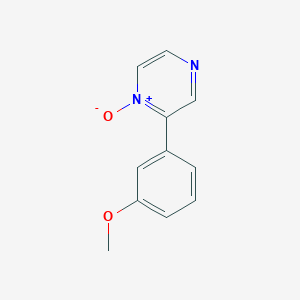
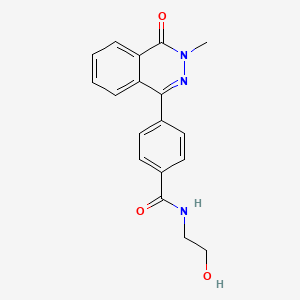
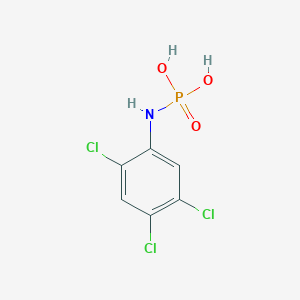

![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)

